(3-Aminopropyl)hydrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

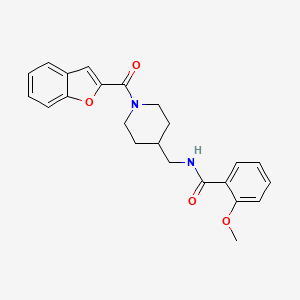

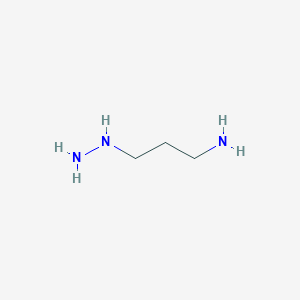

“(3-Aminopropyl)hydrazine” is a chemical compound with the molecular formula C3H11N3 and a molecular weight of 89.14 . It is also known as 3-hydrazinylpropan-1-amine .

Molecular Structure Analysis

The molecular structure of “(3-Aminopropyl)hydrazine” consists of a three-carbon chain (propyl) with an amine group (-NH2) and a hydrazine group (-NH-NH2) attached .Wissenschaftliche Forschungsanwendungen

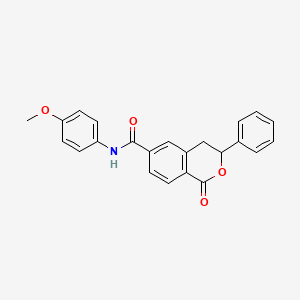

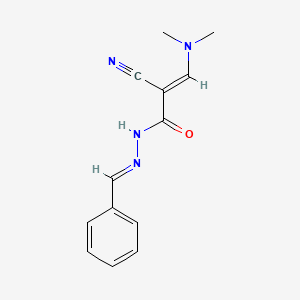

Fluorescent Sensing and Bioimaging Applications

(3-Aminopropyl)hydrazine derivatives have been explored for their applications in fluorescent sensing and bioimaging. A near-infrared (NIR) fluorescence probe based on the structure-emission properties of NIR dyes containing an acetyl group as the recognizing moiety was reported. This probe exhibited high selectivity for N2H4, a rapid, colorimetric, and vapor sensing detection process for N2H4 in both aqueous solutions and diluted human serum, and successful visualization of N2H4 in live mice and tissues such as liver, lung, kidney, heart, and spleen (Zhang et al., 2015). Additionally, a ratiometric fluorescence probe was designed for the rapid, low-limit, and naked-eye detection of hydrazine and was successfully used for hydrazine determination in live cells (Fan et al., 2012).

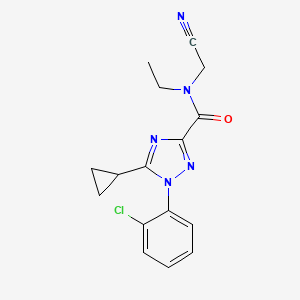

Medicinal Chemistry and Drug Synthesis

In the realm of medicinal chemistry, hydrazine derivatives, including those related to (3-Aminopropyl)hydrazine, were involved in the synthesis of fluorinated pyrazoles. These compounds hold potential in medicinal chemistry. The treatment of benzoylfluoroacetonitrile with hydrazine led to the synthesis of new 3-amino-4-fluoropyrazoles. This reaction mechanism provided a novel approach to synthesizing fluorinated pyrazoles, expanding the possibilities for developing new medicinal compounds (Surmont, Verniest, & De Kimpe, 2010).

Polymer Science and Chemical Synthesis

Hydrazine derivatives have been used extensively in polymer science and chemical synthesis. In one study, the bifunctional role of hydrazine as a nucleophile and antioxidant was investigated for the rapid aminolysis of RAFT polymers. This process led to the suppression of the formation of disulfides and showcased the potential of hydrazine in improving aminolysis rates in polymer science (Shen et al., 2010).

Glycoside Synthesis

(3-Aminopropyl)hydrazine derivatives have also been used in the synthesis of glycosides. For instance, 3-Aminopropyl glycosides of a series of linear β-(1 → 3)-linked D-glucooligosaccharides were efficiently prepared. This synthesis involved highly regioselective glycosylation, highlighting the utility of (3-Aminopropyl)hydrazine derivatives in complex carbohydrate chemistry (Yashunsky et al., 2016).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-hydrazinylpropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H11N3/c4-2-1-3-6-5/h6H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYNIJUDUUIAGMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CNN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

89.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Aminopropyl)hydrazine | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2734853.png)

![9-cyclohexyl-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2734856.png)

![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2734858.png)

![N-(3-methoxyphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2734862.png)

![2-{[1-(5-Methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2734867.png)

![2-Methyl-1-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}piperidine](/img/structure/B2734868.png)

![7-(3-bromophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2734870.png)

![10-(3,4-Dimethoxyphenethyl)-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-5-carbohydrazide](/img/structure/B2734871.png)